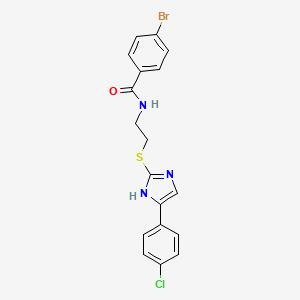
4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a useful research compound. Its molecular formula is C18H15BrClN3OS and its molecular weight is 436.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound with a diverse range of biological activities, primarily due to its unique structural features. This compound contains a bromo group, a chlorophenyl moiety, an imidazole ring, and a thioether group, which contribute to its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula for this compound is C18H15BrClN3OS, with a molecular weight of 436.8 g/mol. The structural diversity provided by halogenated groups and the thioether functionality enhances its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅BrClN₃OS |
| Molecular Weight | 436.8 g/mol |
| CAS Number | 897457-01-1 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The presence of the chlorophenyl group enhances cell membrane penetration, increasing bioavailability, while the bromine atom may participate in halogen bonding, influencing interactions with biological molecules.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, showing promising IC50 values comparable to established chemotherapeutics.
Case Studies:
- MCF-7 Cell Line : The compound showed a notable reduction in cell proliferation, with IC50 values indicating effective growth inhibition.
- A549 Cell Line : Significant inhibitory activity was observed, suggesting potential for lung cancer treatment.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, which may be linked to its structural components that disrupt bacterial cell integrity .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects in various assays. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes related to inflammation pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | Similar bromo and thioether groups | Anticancer properties |
| 2-bromo-N-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide | Contains pyrimidine instead of chlorophenyl | Antitumor activity |
| Benzimidazole derivatives | Includes benzimidazole core; diverse substitutions possible | Anticancer and antimicrobial activities |
Propiedades
IUPAC Name |
4-bromo-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3OS/c19-14-5-1-13(2-6-14)17(24)21-9-10-25-18-22-11-16(23-18)12-3-7-15(20)8-4-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUQIQSFTLGNKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














